molecular formula C18H17N3O4S B2564185 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 899958-23-7

2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2564185
CAS RN: 899958-23-7
M. Wt: 371.41
InChI Key: JIYDQORHWDPBKP-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide, also known as DMNTA, is a synthetic compound that has gained attention in the field of scientific research due to its potential biological properties. DMNTA belongs to the family of thiazole-based compounds and has been studied for its ability to inhibit certain enzymes and its potential as a therapeutic agent. In

Scientific Research Applications

Biological Effects of Related Compounds

Compounds such as acetamide and formamide derivatives have been studied extensively for their commercial importance and biological effects. Kennedy (2001) reviewed the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethyl-formamide, and N-methylformamide, highlighting their biological responses and environmental toxicology advancements over years Kennedy, G. (2001).

Environmental and Health Impacts of Related Chemicals

Studies have also focused on the occurrence, fate, and behavior of parabens (a class of preservatives) in aquatic environments, reflecting on their potential as weak endocrine disrupter chemicals and emphasizing the need for further studies to understand their toxicity Haman, C., Dauchy, X., Rosin, C., Munoz, J. (2015).

Advanced Oxidation Processes for Environmental Decontamination

Research into the degradation of acetaminophen by advanced oxidation processes has shed light on the kinetics, mechanisms, and by-products of such treatments, indicating the ecological significance of removing persistent organic pollutants Qutob, M., Hussein, M., Alamry, K., Rafatullah, M. (2022).

Nitrogenous Disinfection By-Products in Drinking Water

Concerning nitrogenous disinfection by-products (N-DBPs) in drinking water, their high genotoxicity and cytotoxicity compared to regulated DBPs have prompted studies on their occurrence and control measures, highlighting the complexity of water treatment processes and their effects on N-DBP formation Bond, T., Huang, J., Templeton, M. R., Graham, N. (2011).

Therapeutic Potential and Chemical Synthesis

The therapeutic potential of benzothiazoles and their derivatives has been reviewed, showcasing their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Such compounds are pivotal in medicinal chemistry for developing new chemotherapeutic agents Kamal, A., Hussaini Syed, M. A., Malik Mohammed, S. (2015).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10-4-5-12(11(2)6-10)7-16(22)19-18-20-17-14(25-3)8-13(21(23)24)9-15(17)26-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYDQORHWDPBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

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